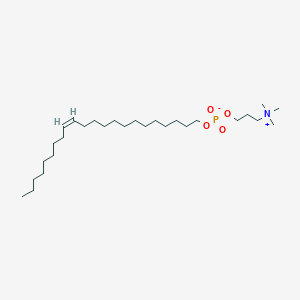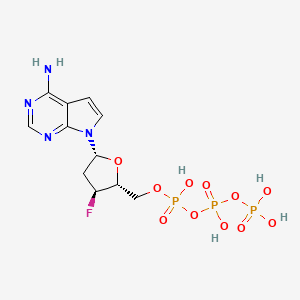
7-Deaza-3'FATP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Deaza-3’FATP is a modified nucleotide analog that has gained significant attention in the field of molecular biology and biochemistry. This compound is particularly known for its ability to improve the amplification of GC-rich DNA sequences, which are often challenging to amplify using standard nucleotides. The modification at the 7-position of the purine ring in 7-Deaza-3’FATP prevents the formation of secondary structures, thereby enhancing the efficiency of polymerase chain reactions (PCR).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Deaza-3’FATP involves multiple steps, starting from commercially available nucleoside precursorsThe reaction conditions typically require anhydrous solvents, controlled temperatures, and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of 7-Deaza-3’FATP follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. High-performance liquid chromatography (HPLC) is often employed for the purification of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Deaza-3’FATP undergoes various chemical reactions, including substitution and phosphorylation.
Common Reagents and Conditions: Common reagents used in the synthesis of 7-Deaza-3’FATP include phosphoramidites, anhydrous solvents, and specific catalysts. The reactions are typically carried out under controlled temperatures and anhydrous conditions to prevent hydrolysis and other side reactions .
Major Products: The major product of these reactions is 7-Deaza-3’FATP, which is obtained in high purity after purification steps such as HPLC. The compound is characterized by its enhanced stability and ability to improve PCR amplification of GC-rich sequences .
Applications De Recherche Scientifique
7-Deaza-3’FATP has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In molecular biology, it is used to improve the amplification of GC-rich DNA sequences, which are often difficult to amplify using standard nucleotides . In medicine, 7-Deaza-3’FATP is employed in diagnostic assays for the detection of genetic mutations and infectious diseases . The compound is also used in the synthesis of modified oligonucleotides for therapeutic applications .
Mécanisme D'action
The mechanism of action of 7-Deaza-3’FATP involves its incorporation into DNA during PCR amplification. The deaza modification at the 7-position of the purine ring prevents the formation of secondary structures, thereby enhancing the efficiency of DNA polymerases. This modification also improves the stability of the DNA duplex, allowing for more accurate and efficient amplification of GC-rich sequences .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 7-Deaza-3’FATP include 7-Deaza-dGTP and 7-Deaza-7-modified α-L-threofuranosyl guanosine triphosphate. These compounds also feature modifications at the 7-position of the purine ring, which enhance their stability and efficiency in PCR amplification .
Uniqueness: What sets 7-Deaza-3’FATP apart from these similar compounds is its specific modification at the 3’-position, which further enhances its ability to improve the amplification of GC-rich sequences. This unique modification makes 7-Deaza-3’FATP particularly valuable in applications where high specificity and efficiency are required .
Propriétés
Numéro CAS |
132062-53-4 |
|---|---|
Formule moléculaire |
C11H16FN4O11P3 |
Poids moléculaire |
492.18 g/mol |
Nom IUPAC |
[[(2R,3S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3-fluorooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H16FN4O11P3/c12-7-3-9(16-2-1-6-10(13)14-5-15-11(6)16)25-8(7)4-24-29(20,21)27-30(22,23)26-28(17,18)19/h1-2,5,7-9H,3-4H2,(H,20,21)(H,22,23)(H2,13,14,15)(H2,17,18,19)/t7-,8+,9+/m0/s1 |
Clé InChI |
UJXIWLFWJMJWHV-DJLDLDEBSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=CC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)F |
SMILES canonique |
C1C(C(OC1N2C=CC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



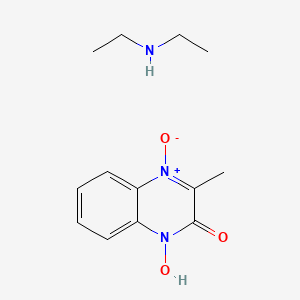


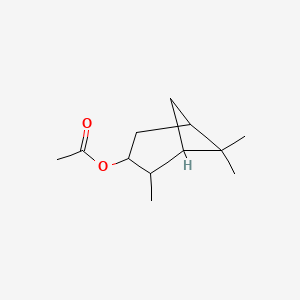
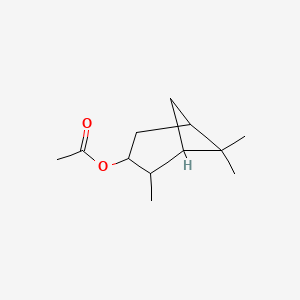
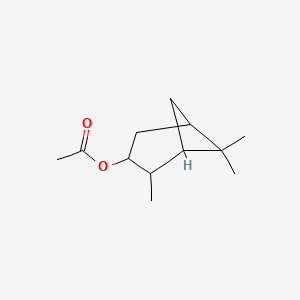
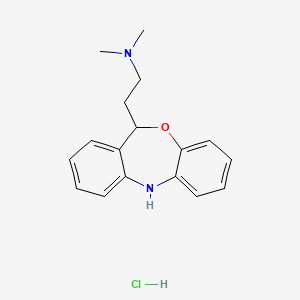

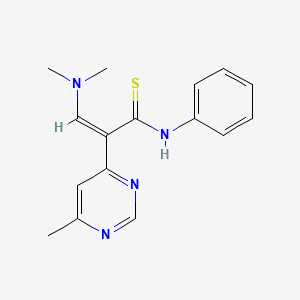
![2-[4-[(6-Methoxy-8-quinolinyl)amino]pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12787588.png)

